Isosorbide-di-(propylcarbamate)

Description

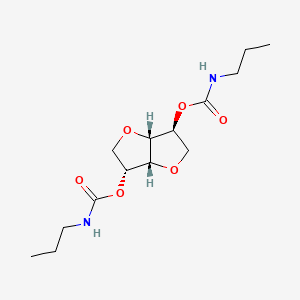

Isosorbide-di-(propylcarbamate) is a derivative of isosorbide, a bio-based bicyclic diol derived from starch via sorbitol . Isosorbide’s rigid fused-ring structure imparts high thermal stability, chirality, and low optical anisotropy, making it a valuable monomer for synthesizing polymers and functionalized compounds . The substitution of isosorbide’s hydroxyl groups with propylcarbamate moieties (-NHCOOCH₂CH₂CH₃) modifies its reactivity and physical properties. For instance, isosorbide di-esters (e.g., di-benzoates, di-acrylates) are known to enhance thermal stability in polymers and exhibit biological activity as enzyme inhibitors . Propylcarbamate derivatives, compared to esters, may offer distinct hydrolytic stability and hydrogen-bonding capabilities due to the urea-like carbamate linkage.

Properties

Molecular Formula |

C14H24N2O6 |

|---|---|

Molecular Weight |

316.35 g/mol |

IUPAC Name |

[(3S,3aR,6R,6aR)-6-(propylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] N-propylcarbamate |

InChI |

InChI=1S/C14H24N2O6/c1-3-5-15-13(17)21-9-7-19-12-10(8-20-11(9)12)22-14(18)16-6-4-2/h9-12H,3-8H2,1-2H3,(H,15,17)(H,16,18)/t9-,10+,11-,12-/m1/s1 |

InChI Key |

FHZOSQQIPPAAMJ-WRWGMCAJSA-N |

Isomeric SMILES |

CCCNC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)NCCC |

Canonical SMILES |

CCCNC(=O)OC1COC2C1OCC2OC(=O)NCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Isosorbide Di-esters

- Isosorbide Di-(3-chlorobenzoate) and Di-(4-chlorobenzoate) : These di-esters exhibit acetylcholinesterase (AChE) inhibition with Ki values of 7.79 µM and 6.60 µM, respectively, acting as mixed inhibitors via ternary EIS complex formation . Molecular docking studies suggest their binding to AChE’s active site is sterically hindered compared to butyrylcholinesterase (BuChE), explaining their selective inhibition .

- Mono-acrylated Isosorbide: Incorporation into poly(methyl methacrylate) (PMMA) increases glass transition temperature (Tg) by 15°C and tensile strength by 30% at 15 mol% loading, attributed to the rigid isosorbide backbone .

Isosorbide Carbamates

- Isopropyl Carbamates: and highlight synthetic methods for isopropyl carbamates, which typically involve chloroformate intermediates.

Polysorbates and Cyclodextrins

- Polysorbates (e.g., POE isosorbide monoesters): Used as surfactants in biologics stabilization, these exhibit hydrolytic instability due to ester linkages, unlike carbamates .

- Hydroxypropyl Beta-Cyclodextrin (HPβCD): A non-polymeric stabilizer with a hydrophobic cavity, contrasting with isosorbide derivatives’ covalent modification strategies .

Comparative Data Tables

Table 1: Thermal and Mechanical Properties of Isosorbide Derivatives

Table 2: Enzyme Inhibition Profiles

Key Differentiators

Substituent Chemistry: Esters: Improve polymer thermal properties but are prone to hydrolysis.

Biological Activity : Di-esters show enzyme inhibition, while carbamates may target different biological pathways due to urea-like linkages.

Polymer Compatibility: Mono-acrylated isosorbide enhances PMMA performance, whereas carbamates might optimize polyurethanes or drug-delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.